Azasetron hydrochloride
Description
Classification as a Selective 5-HT3 Receptor Antagonist
Azasetron (B53510) hydrochloride is classified as a potent and selective serotonin (B10506) 5-HT3 receptor antagonist. patsnap.commedchemexpress.comwikipedia.org This classification is central to its mechanism of action. Serotonin, a key neurotransmitter, has various receptor subtypes, and the 5-HT3 receptor is critically involved in the emetic (vomiting) reflex. patsnap.compatsnap.com These receptors are located on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) of the brain. patsnap.compatsnap.com
The high selectivity of Azasetron for the 5-HT3 receptors means it has a targeted effect, blocking the action of serotonin at these specific sites without significantly interfering with other serotonin receptor subtypes. patsnap.com This specificity is a key characteristic highlighted in research, contributing to its defined pharmacological profile. patsnap.com As a benzamide (B126) derivative, its chemical structure is distinct from some other 5-HT3 receptor antagonists like ondansetron (B39145) and granisetron (B54018). medchemexpress.comnih.govoncotarget.com
Overview of Primary Research Focus: Antiemetic Efficacy
The predominant area of academic and clinical research for Azasetron hydrochloride is its efficacy as an antiemetic agent. patsnap.commedchemexpress.com Studies have extensively investigated its ability to prevent nausea and vomiting associated with medical treatments known to induce these side effects, such as chemotherapy and radiotherapy. patsnap.compatsnap.com
Research has focused on chemotherapy-induced nausea and vomiting (CINV), which is categorized into acute (occurring within 24 hours of chemotherapy) and delayed (occurring 2-5 days later) phases. nih.gov The mechanism of CINV is linked to the release of large amounts of serotonin from enterochromaffin cells in the small intestine following exposure to chemotherapeutic agents. patsnap.comjst.go.jp This released serotonin then stimulates the 5-HT3 receptors, initiating the vomiting reflex. patsnap.comjst.go.jp Azasetron's role is to competitively inhibit serotonin from binding to these receptors, thereby interrupting this signaling pathway. patsnap.comjst.go.jp
Clinical studies have compared Azasetron to other 5-HT3 antagonists and placebos to determine its effectiveness. patsnap.comnih.govresearchgate.net For instance, research has explored its efficacy in preventing both acute and delayed CINV. patsnap.comnih.gov Some studies have also investigated its use in managing postoperative nausea and vomiting (PONV). patsnap.com
A significant aspect of the research involves understanding the relationship between the drug's pharmacokinetic properties and its antiemetic effect. jst.go.jp For example, studies have analyzed the 5-HT3 receptor occupancy of serotonin in relation to different dosage regimens of this compound to optimize its antiemetic activity. jst.go.jp Research has shown a positive correlation between the duration of inhibitory effects on serotonin binding to the 5-HT3 receptor and the antiemetic effects of the compound. jst.go.jp
The table below summarizes findings from a comparative study on the efficacy of Azasetron versus Ondansetron in preventing delayed chemotherapy-induced nausea and vomiting.
| Efficacy Endpoint | Azasetron Group | Ondansetron Group | Confidence Interval (95%) |
| Complete Response (Days 2-6) | 45% | 54.5% | -21.4% to 2.5% |
| Data from a multicenter trial evaluating the prevention of delayed chemotherapy-induced nausea and vomiting. nih.govresearchgate.net |
Another area of investigation has been the combination of Azasetron with other drugs, such as dexamethasone (B1670325), to enhance its antiemetic effects, particularly against highly emetogenic chemotherapy like cisplatin (B142131). oncotarget.comnih.gov Studies have found that this combination can be more effective than Azasetron alone. oncotarget.comnih.gov
The table below presents data from a study comparing different administration methods of Azasetron.
| Administration Method | Inhibitory Effect on Nausea (Day 3 & 4) | Inhibitory Effect on Vomiting (Day 2) |
| Continuous Infusion | Significantly superior to bolus group | Significantly superior to bolus group |
| Bolus Injection | - | - |
| Data from a study comparing continuous intravenous infusion versus bolus injection for preventing nausea and vomiting induced by anticancer drugs. nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3.ClH/c1-20-14-7-11(18)6-12(16(14)24-9-15(20)22)17(23)19-13-8-21-4-2-10(13)3-5-21;/h6-7,10,13H,2-5,8-9H2,1H3,(H,19,23);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMKBKPJYAHLQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)NC3CN4CCC3CC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00924358 | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123040-16-4 | |
| Record name | Y 25130 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123040-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azasetron hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123040164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Azabicyclo[2.2.2]octan-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00924358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZASETRON HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BSS7XL60S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Mechanisms and Receptor Interactions
5-Hydroxytryptamine Type 3 (5-HT3) Receptor Antagonism
Azasetron (B53510) hydrochloride functions as a selective antagonist at 5-HT3 receptors, which are predominantly located in the brain and the gastrointestinal tract. patsnap.com The release of large amounts of serotonin (B10506) (5-hydroxytryptamine or 5-HT) from enterochromaffin cells in the small intestine can be triggered by certain stimuli. patsnap.comwikipedia.org This surge in serotonin activates 5-HT3 receptors on vagal afferent nerves and in the chemoreceptor trigger zone (CTZ) of the brain, initiating the vomiting reflex. patsnap.comwikipedia.orgnih.gov Azasetron hydrochloride effectively blocks these receptors, thereby preventing the initiation of this reflex. patsnap.com
This compound exhibits a high affinity for 5-HT3 receptors and engages in competitive binding. nih.gov In studies using radioligand binding assays with [3H]granisetron, azasetron demonstrated concentration-dependent competition for the 5-HT3 receptor binding sites in rat small intestine preparations. nih.gov This competitive antagonism is characterized by its ability to displace the natural ligand, serotonin, from the receptor. nih.gov The inhibitory constant (Ki) value for azasetron's inhibition of specific [3H]granisetron binding has been determined to be 0.33 nM, indicating a very high binding affinity. nih.gov
A key feature of this compound's pharmacological profile is its high selectivity for the 5-HT3 receptor subtype. patsnap.com This specificity ensures that it does not significantly interfere with other serotonin receptor subtypes, such as 5-HT1, 5-HT2, and 5-HT4, which mediate a wide range of other physiological functions. patsnap.comamegroups.org This selectivity is crucial for minimizing off-target effects that can be associated with less selective antiemetic agents. patsnap.com
| 5-HT3 Receptor Antagonist | Ki (nM) | Receptor Selectivity |
| Azasetron | 0.33 | Highly selective for 5-HT3 |
| Ramosetron | 0.091 | Selective for 5-HT3 |
| Palonosetron | 0.17 | Selective for 5-HT3 |
| Ondansetron (B39145) | 6.16 | Selective for 5-HT3, with low affinity for dopamine (B1211576) receptors |
This table presents the inhibitory constant (Ki) values for various 5-HT3 receptor antagonists, illustrating their binding affinities. A lower Ki value indicates a higher binding affinity. Data sourced from multiple studies. nih.govselleckchem.com
Molecular Basis of Receptor Interaction
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABAA, and glycine (B1666218) receptors. nih.gov These receptors are pentameric structures, meaning they are composed of five protein subunits arranged around a central ion-conducting pore. nih.govresearchgate.net The binding site for serotonin and competitive antagonists like azasetron is located in the extracellular domain, at the interface between adjacent subunits. nih.gov The interaction of this compound with specific amino acid residues within this binding pocket is thought to stabilize the receptor in a closed or non-conducting state, thereby preventing the influx of cations (primarily Na+, K+, and Ca2+) that would normally lead to neuronal excitation. mdpi.comnih.gov
| Receptor Family | Receptor Type | Mechanism of Action |
| Cys-loop Superfamily | 5-HT3 Receptor | Ligand-gated ion channel |
| G protein-coupled receptors | 5-HT1, 5-HT2, 5-HT4, etc. | G protein-mediated signaling cascades |
This table provides a comparison of the 5-HT3 receptor with other serotonin receptor types, highlighting their different mechanisms of action. nih.gov
Binding Site Characterization
The binding site for serotonin and competitive antagonists like this compound is not located within a single subunit but at the interface between two adjacent subunits in the extracellular domain. nih.gov This orthosteric binding pocket is a complex and highly specific region formed by six peptide loops, designated A through F. Loops A, B, and C are contributed by one subunit (the principal face), while loops D, E, and F are contributed by the adjacent subunit (the complementary face). nih.govnih.gov
While high-resolution crystal structures specifically detailing the Azasetron-5-HT3 receptor complex are not extensively detailed in the available literature, significant insights can be drawn from studies of other 'setron' class antagonists which bind to the same site. nih.govbiorxiv.org Research on antagonists such as granisetron (B54018) and ondansetron has identified several key amino acid residues within the binding loops that are critical for high-affinity binding. These interactions typically involve a combination of hydrogen bonds, van der Waals forces, and cation-π interactions. For instance, a highly conserved tryptophan residue in Loop B (Trp183 in the mouse 5-HT3A receptor) has been shown to be crucial for establishing a cation-π interaction with various ligands. nih.gov Each 'setron' drug, however, establishes a unique "interaction fingerprint" with the residues in the binding pocket, which accounts for differences in their affinity and pharmacological profiles. nih.govbiorxiv.org
As a competitive antagonist, this compound occupies this same binding pocket, sterically hindering the binding of serotonin and preventing the initiation of the conformational changes required for ion channel opening. nih.gov
Table 1: Key Amino Acid Residue Locations in the 5-HT3 Receptor Antagonist Binding Site
| Loop | Subunit Face | General Role in Binding |
| Loop A | Principal | Forms one wall of the binding pocket. |
| Loop B | Principal | Contains key aromatic residues (e.g., Trp183) for cation-π interactions. |
| Loop C | Principal | Acts as a "cap" that can move to cover the ligand upon binding. |
| Loop D | Complementary | Contributes to the complementary side of the binding interface. |
| Loop E | Complementary | Interacts with the ligand to stabilize the bound state. |
| Loop F | Complementary | Helps define the shape and chemical environment of the pocket. |
Ligand-Receptor Dynamics
The interaction between this compound and the 5-HT3 receptor is characterized by high affinity and specificity. nih.gov The affinity of a ligand for its receptor is a measure of how tightly it binds and is quantified by parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Radioligand binding studies have demonstrated that this compound is a potent antagonist, competitively inhibiting the binding of [3H]granisetron with a Ki value of 0.33 nM. nih.gov
This high affinity reflects the kinetics of the ligand-receptor interaction—specifically, the rates of association (drug binding to the receptor) and dissociation (drug unbinding from the receptor). While specific kinetic rate constants for Azasetron are not widely published, its potent, competitive nature implies a rapid association rate and a relatively slow dissociation rate, allowing it to occupy the receptor for a duration sufficient to produce its therapeutic effect.
The binding of an antagonist like Azasetron induces conformational changes in the receptor that are distinct from those caused by an agonist. nih.gov Agonist binding typically triggers a series of movements, including the closure of Loop C over the binding pocket, which are coupled to the opening of the transmembrane ion pore. nih.gov In contrast, the binding of a competitive antagonist stabilizes the receptor in a closed or non-conducting state. Studies on other 'setrons' show that antagonist binding can lead to a slight inward movement or "closing-in" of Loop C, but this conformational change does not propagate to the transmembrane domain to cause channel gating. nih.gov This effectively locks the receptor in an inhibited state, preventing depolarization and downstream signaling. nih.gov
Table 2: Binding Affinity of this compound for the 5-HT3 Receptor
| Parameter | Value | Method |
| Ki (Inhibition Constant) | 0.33 nM | Competitive binding assay against [3H]granisetron nih.gov |
Preclinical Research and Pharmacological Profiling
In Vitro Receptor Binding Studies
The initial characterization of a selective receptor antagonist like azasetron (B53510) hydrochloride involves comprehensive in vitro studies to determine its affinity and mechanism of interaction with its target receptor.
Determination of Receptor Affinity (Ki Values)
The affinity of a compound for its receptor is a critical measure of its potential potency. This is often expressed as the inhibition constant (Ki), which represents the concentration of the antagonist that will occupy 50% of the receptors in the absence of the agonist. A lower Ki value signifies a higher binding affinity.
In a key study, the binding affinity of azasetron for the 5-hydroxytryptamine3 (5-HT3) receptor was investigated in a tissue preparation from the small intestine of rats. nih.gov Using [3H]granisetron as the specific radioligand, researchers were able to quantify the binding characteristics of azasetron. The study revealed that azasetron possesses a high affinity for the 5-HT3 receptor, with a determined Ki value of 0.33 nM. nih.gov This low nanomolar affinity underscores the potent interaction of azasetron with its molecular target, which is fundamental to its pharmacological activity.
Competitive Inhibition Assays
To understand the mechanism by which azasetron hydrochloride exerts its effect at the 5-HT3 receptor, competitive inhibition assays are employed. These assays determine whether the antagonist directly competes with the natural agonist (serotonin) for the same binding site on the receptor.
Studies have demonstrated that azasetron acts as a competitive antagonist at 5-HT3 receptors. nih.govnih.govbiorxiv.org In competitive inhibition assays utilizing radiolabeled ligands, azasetron was shown to inhibit the specific binding of [3H]granisetron in a concentration-dependent manner. nih.gov This indicates that azasetron directly competes for the same binding site on the 5-HT3 receptor as other known antagonists like granisetron (B54018). By occupying this site, azasetron effectively blocks the binding of serotonin (B10506), thereby preventing the initiation of the signaling cascade that leads to emesis. nih.govbiorxiv.org
Animal Models of Emesis
To evaluate the in vivo efficacy of an antiemetic agent, researchers rely on established animal models that mimic human emesis. The ferret is a commonly used species in this context due to its well-developed emetic reflex.
Chemotherapy-Induced Emesis Models
A standard preclinical model for assessing antiemetic drugs is the chemotherapy-induced emesis (CIE) model, often utilizing agents like cisplatin (B142131), which are known to cause significant nausea and vomiting in cancer patients. nih.govresearchgate.net In these models, animals are administered a chemotherapeutic agent, and the subsequent emetic responses, such as retching and vomiting, are observed and quantified.
The ferret model of cisplatin-induced emesis has been instrumental in the preclinical evaluation of 5-HT3 receptor antagonists. nih.govresearchgate.net Cisplatin administration in ferrets induces a biphasic emetic response, characterized by an acute phase within the first 24 hours and a delayed phase occurring 24 to 72 hours post-administration. nih.gov This model allows for the assessment of a drug's efficacy against both phases of emesis.
Evaluation of Antiemetic Efficacy in Preclinical Settings
In preclinical studies, the antiemetic efficacy of this compound has been evaluated by its ability to reduce the frequency and severity of emetic episodes in animal models.
One study specifically investigated the effect of this compound on delayed emesis induced by cisplatin in ferrets. In this model, the administration of this compound demonstrated a significant reduction in cisplatin-induced delayed emesis by approximately 50%. This finding suggests the utility of azasetron in managing the more protracted phase of chemotherapy-induced nausea and vomiting.
| Treatment Group | Parameter | Outcome |
|---|---|---|
| This compound | Reduction in Delayed Emesis | ~50% |
Pharmacokinetic Studies in Animal Models
A study in rabbits investigated the absorption characteristics of azasetron following oral and rectal administration. The results provided key pharmacokinetic parameters for these routes of administration in this species. Following oral administration, the peak plasma concentration (Cmax) was found to be 124.7 ng/ml, which was reached at a Tmax of 0.85 hours. nih.gov The absolute bioavailability via the oral route was 21.6%. nih.gov In contrast, rectal administration resulted in a significantly higher Cmax of 904.8 ng/ml, a much shorter Tmax of 0.18 hours, and a greater absolute bioavailability of 52.9%. nih.gov These findings indicate more rapid and extensive absorption of azasetron via the rectal route in rabbits.
| Route of Administration | Cmax (ng/ml) | Tmax (h) | Absolute Bioavailability (%) |
|---|---|---|---|
| Oral | 124.7 | 0.85 | 21.6 |
| Rectal | 904.8 | 0.18 | 52.9 |
Pharmacokinetic data in other commonly used preclinical species such as rats and dogs were not found in the reviewed literature. It is noted, however, that in humans, orally administered azasetron has a high bioavailability of approximately 90%. nih.gov
Absorption Characteristics (e.g., Intestinal, Rectal, Transdermal)
Studies in animal models have demonstrated that this compound can be absorbed through various routes, with notable differences in efficiency and speed.
Intestinal and Rectal Absorption: Research in rabbits has shown that azasetron is absorbed more rapidly and to a greater extent through the rectum compared to oral (intestinal) administration. Following rectal administration as a suppository, serum concentrations of azasetron increased quickly. tandfonline.comnih.gov The absolute bioavailability was significantly higher with rectal administration (52.9%) compared to oral administration (21.6%). tandfonline.comnih.gov The peak serum concentration (Cmax) after a rectal dose was substantially higher and was reached much faster than after an oral dose, indicating that a suppository form could be a viable option. tandfonline.comnih.gov
| Parameter | Rectal Administration | Oral Administration |
|---|---|---|
| Absolute Bioavailability (%) | 52.9 | 21.6 |
| Mean Cmax (ng/ml) | 904.8 | 124.7 |
| Mean tmax (h) | 0.18 | 0.85 |
Transdermal Absorption: Preclinical studies in Bama miniature pigs have shown that azasetron can effectively penetrate the skin and enter the systemic circulation, demonstrating its potential for transdermal delivery.
Distribution and Systemic Circulation
Once absorbed, this compound enters the systemic circulation. tandfonline.com As a class, 5-HT3 receptor antagonists are known to be rapidly absorbed and readily penetrate the blood-brain barrier, which is a critical characteristic for their mechanism of action in preventing nausea and vomiting. tandfonline.comnih.gov In a study involving Bama miniature pigs with intravenous administration, the mean plasma concentration of azasetron reached its maximum (Cmax) at 66.00 ± 22.98 hours.
Metabolic Fate and Excretion Pathways
The metabolism of 5-HT3 receptor antagonists like azasetron generally occurs through the cytochrome P450 (CYP450) system in the liver. nih.govnih.gov For other drugs in this class, such as ondansetron (B39145), metabolism primarily involves hydroxylation, followed by subsequent conjugation with glucuronide or sulfate (B86663) to form more water-soluble compounds that can be easily excreted. clinpgx.org
However, azasetron exhibits a notable difference from many other compounds in its class. A significant portion of the administered dose is excreted without being metabolized. Approximately 60-70% of azasetron is excreted in the urine as the unmetabolized, or unchanged, form after both intravenous and oral administration. wikipedia.org The primary route of excretion for metabolites of 5-HT3 antagonists is typically the urine. tandfonline.comnih.gov
In Vitro/In Vivo Correlation in Preclinical Drug Delivery Systems
An in vitro-in vivo correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (like the rate of drug dissolution in a laboratory setting) and an in vivo response (like the drug's plasma concentration profile). walshmedicalmedia.comnih.gov The primary goal of developing an IVIVC is to use in vitro dissolution data as a surrogate for in vivo bioequivalence studies, which can streamline drug development, reduce the need for extensive human testing, and ensure batch-to-batch quality. walshmedicalmedia.comnih.gov
The U.S. Food and Drug Administration (FDA) defines several levels of correlation:
Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption rate. A successful Level A IVIVC can predict the entire in vivo plasma concentration profile from in vitro data. nih.govdissolutiontech.com
Level B and C Correlations: These are correlations that relate a summary parameter of dissolution (e.g., mean dissolution time) to a summary parameter of the in vivo data (e.g., mean residence time). They are not considered as useful for regulatory purposes as Level A. nih.govsemanticscholar.org
While no specific IVIVC studies for this compound were identified in the reviewed literature, the development of such a correlation would be a crucial step in creating and validating new preclinical drug delivery systems, particularly for modified-release formulations.
Investigation of Extended Pharmacological Applications in Preclinical Models
Beyond its primary use as an antiemetic, the pharmacological profile of azasetron and its enantiomers has prompted research into other potential therapeutic areas.
Neuroprotection Studies
No preclinical research studies focused on the direct neuroprotective effects of this compound were identified in the literature search.
Research in Ear Disorders (e.g., Hearing Loss, Ototoxicity)
Significant preclinical research has been conducted on Arazasetron besylate (SENS-401), which is the R-enantiomer of azasetron, for its potential to protect against hearing loss. wikipedia.org These studies have explored its efficacy in models of both noise-induced and drug-induced hearing damage.
Acoustic Trauma-Induced Hearing Loss: In a rat model of severe acoustic trauma-induced hearing loss, oral administration of SENS-401 was shown to be effective. The study demonstrated that SENS-401 improved the recovery of Auditory Brainstem Response (ABR) thresholds. nih.gov Notably, treatment was effective even when initiated up to 96 hours after the acoustic trauma. nih.gov Furthermore, cochlear analysis revealed a significantly higher number of surviving outer hair cells (OHCs) in the SENS-401 treated group compared to the placebo group, with up to 5.3 times more cells preserved in the basal turn of the cochlea. nih.gov
| Finding | Result | Significance |
|---|---|---|
| ABR Threshold Recovery | Statistically significant improvement after 28 days of treatment | Indicates functional hearing recovery |
| DPOAE Amplitude Recovery | Significant improvement for the 13.2 mg/kg BID dose after 14 days | Suggests improved cochlear function |
| Delayed Treatment Initiation | Significant improvements in ABR when treatment was delayed up to 96 hours | Wider therapeutic window for intervention |
| Outer Hair Cell (OHC) Survival | Up to 5.3-fold more surviving OHCs in the basal cochlea | Demonstrates cellular protection within the inner ear |
Cisplatin-Induced Ototoxicity: SENS-401 has also been evaluated in preclinical models of ototoxicity caused by the chemotherapy agent cisplatin. europeanpharmaceuticalreview.comexcelya.com These studies have shown that SENS-401 can significantly reduce the hearing loss associated with cisplatin treatment. europeanpharmaceuticalreview.comexcelya.com This otoprotective potential has provided the basis for advancing SENS-401 into clinical trials for the prevention of cisplatin-induced ototoxicity. europeanpharmaceuticalreview.comexcelya.com The mechanism is believed to involve the protection of inner ear tissues from the damaging effects of the chemotherapy agent. excelya.com
Clinical Research and Therapeutic Evaluation
Clinical Efficacy in Emesis Management
Clinical trials have demonstrated the utility of azasetron (B53510) hydrochloride in managing emesis induced by different stimuli. nih.govnih.gov
Chemotherapy-Induced Nausea and Vomiting (CINV)
Azasetron has shown significant efficacy in the prevention of nausea and vomiting induced by anticancer drugs. nih.gov Combination therapy with dexamethasone (B1670325) has been found to be more effective than azasetron alone in preventing cisplatin-induced emesis. nih.gov
In the context of acute chemotherapy-induced nausea and vomiting (CINV), which occurs within the first 24 hours of chemotherapy administration, azasetron has been shown to be effective. A study comparing two different treatment schedules of azasetron in patients receiving cisplatin-based chemotherapy found that a two-treatment approach (an intravenous bolus injection before and 8 hours after the start of chemotherapy) was significantly more effective in inhibiting vomiting on day 1 compared to a standard single bolus injection. nih.gov
For delayed CINV, which typically occurs more than 24 hours after chemotherapy, the efficacy of azasetron has also been evaluated. The aforementioned study with two treatment schedules of azasetron demonstrated a significantly greater inhibitory effect on vomiting on day 2 in the two-treatment group compared to the standard single-dose group. nih.gov The inhibitory effect on nausea in the two-treatment group also tended to be superior on the second day. nih.gov However, another study comparing azasetron combined with dexamethasone to ondansetron (B39145) with dexamethasone suggested that azasetron showed inferiority in controlling delayed CINV compared to ondansetron. nih.gov
Radiation-Induced Nausea and Vomiting (RINV) Prevention
While specific clinical trial data on azasetron hydrochloride for the prevention of radiation-induced nausea and vomiting (RINV) is not extensively detailed in the provided search results, 5-HT3 receptor antagonists as a class are recognized as the antiemetic of choice for prophylaxis in patients receiving radiotherapy at high and moderate emetogenic risk. amegroups.org Systematic reviews and meta-analyses have shown that 5-HT3 receptor antagonists are significantly more efficacious than placebo and dopamine (B1211576) receptor antagonists in controlling both nausea and vomiting in patients receiving radiotherapy to the abdomen/pelvis. amegroups.org
Comparative Clinical Studies with Other 5-HT3 Receptor Antagonists
Azasetron has been compared with other 5-HT3 receptor antagonists in clinical settings to assess its relative efficacy.
In the context of CINV, one study indicated that azasetron combined with dexamethasone was inferior to ondansetron with dexamethasone in the control of delayed CINV. nih.gov
Table 1: Comparison of Azasetron and Ondansetron for PONV Prevention
| Outcome | Azasetron Group | Ondansetron Group | p-value |
|---|---|---|---|
| Overall PONV Incidence | 49% | 65% | Not Significant |
| Nausea (12-24h post-op) | 4% | 45% | 0.035 |
| Vomiting (12-24h post-op) | 2% | 18% | 0.008 |
Combination Antiemetic Regimens
The co-administration of this compound with corticosteroids, such as dexamethasone, has been investigated to enhance its antiemetic efficacy, particularly in the prevention of CINV.
A randomized crossover study involving patients with advanced head and neck carcinoma undergoing cisplatin-based chemotherapy directly compared the efficacy of azasetron alone versus a combination of azasetron and dexamethasone. The results indicated that the combination therapy was more effective in preventing nausea from the first to the fifth day after cisplatin (B142131) administration, with a statistically significant superiority on the second and third days. nih.gov Furthermore, the complete response (defined as no vomiting) and the antiemetic and anti-nausea efficacy on the second day were significantly superior with the combination therapy compared to azasetron monotherapy. nih.gov
Clinical Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to characterize the absorption, distribution, metabolism, and excretion of this compound. Following oral administration, azasetron demonstrates good bioavailability of approximately 90%. nih.gov A significant portion of the drug, around 60-70%, is excreted unchanged in the urine after both intravenous and oral administration. nih.gov
In a clinical evaluation of azasetron in patients with unresectable hepatocellular carcinoma and liver cirrhosis, the pharmacokinetic profile was assessed. The average area under the plasma concentration-time curve (AUC) in five patients with liver cirrhosis was determined to be 531 ng·h/mL. nih.gov This value was noted to be higher than that observed in a healthy volunteer, suggesting that hepatic impairment may influence the drug's exposure. nih.gov
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Population |
|---|---|---|
| Bioavailability (Oral) | ~90% | Not specified |
| Unchanged Drug in Urine | 60-70% | Not specified |
| Mean AUC | 531 ng·h/mL | Patients with liver cirrhosis |
The stability of this compound when mixed with dexamethasone sodium phosphate (B84403) in infusion solutions is a critical factor for clinical practice. A detailed stability study investigated this by preparing admixtures of this compound (0.1 mg/mL) with varying concentrations of dexamethasone sodium phosphate (0.05–0.2 mg/mL) in 0.9% sodium chloride injection. These solutions were stored in both polyolefin bags and glass bottles under different temperature and light conditions.
The study found that the combination of azasetron and dexamethasone was stable for 48 hours at 25°C and for 14 days at 4°C, provided the solutions were protected from light. Under these conditions, the concentrations of both drugs remained above 97% of their initial values. However, when exposed to room light at 25°C, significant degradation of both compounds was observed within 48 hours. This was accompanied by a decrease in the pH of the solution and a color change from colorless to pink.
Table 4: Stability of this compound and Dexamethasone Sodium Phosphate Admixtures
| Storage Condition | Container | Duration | Stability |
|---|---|---|---|
| 25°C, Protected from light | Polyolefin bags, Glass bottles | 48 hours | Stable (>97% initial concentration) |
| 4°C, Protected from light | Polyolefin bags, Glass bottles | 14 days | Stable (>97% initial concentration) |
| 25°C, Exposed to light | Polyolefin bags, Glass bottles | 48 hours | Unstable (Significant degradation) |
Receptor Occupancy Theory in Clinical Efficacy Prediction
The therapeutic effectiveness of this compound in preventing nausea and vomiting is fundamentally linked to its interaction with serotonin (B10506) type 3 (5-HT3) receptors. The principles of receptor occupancy theory provide a framework for understanding and predicting the clinical efficacy of azasetron by quantifying the extent and duration of its binding to these receptors. This theory posits that the magnitude of a drug's effect is proportional to the number of receptors occupied by the drug. In the context of azasetron, its antiemetic action is achieved by competitively blocking the binding of serotonin to 5-HT3 receptors located in the gastrointestinal tract and the central nervous system. researchgate.net
Clinical research has established that 5-HT3 receptor occupancy is a critical determinant and a reliable indicator of the antiemetic activity of 5-HT3 antagonists like azasetron. researchgate.net Studies integrating pharmacokinetic and receptor-binding kinetic parameters have demonstrated a positive correlation between the duration of azasetron's inhibitory effect on serotonin binding and its clinical antiemetic efficacy. researchgate.net
Detailed Research Findings
Investigations into the receptor occupancy of azasetron have revealed its high and sustained binding to 5-HT3 receptors. It has been shown to exhibit a high degree of receptor occupancy among first-generation 5-HT3 antagonists. nih.goviiarjournals.org Following administration, azasetron achieves near-complete (almost 100%) occupancy of 5-HT3 receptors within a few hours. This high level of receptor engagement is maintained over time, remaining at approximately 80% to 85% at 24 hours post-administration. iiarjournals.org This sustained receptor blockade is crucial for its effectiveness in managing both acute and delayed phases of emesis.
The following table illustrates the time course of 5-HT3 receptor occupancy for azasetron after a 10 mg dose.
| Time Post-Administration | Estimated 5-HT3 Receptor Occupancy (%) |
|---|---|
| Few hours | ~100% |
| 24 hours | 80% - 85% |
A randomized, non-inferiority study was conducted to compare the antiemetic effect of oral azasetron with intravenous granisetron (B54018) in patients undergoing moderately emetogenic chemotherapy, with the comparison being based on the 5-HT3 receptor occupancy theory. nih.goviiarjournals.org The study highlighted the high receptor occupancy of azasetron and translated this into clinical efficacy data. The complete response rate, defined as no emesis and no use of rescue medication, was a key endpoint.
The findings from this comparative study are summarized in the table below.
| Treatment Group | Time Period | Complete Response Rate (%) |
|---|---|---|
| Oral Azasetron | Acute Period (0-24 hours) | 98.11% |
| Overall Period | 68% | |
| Intravenous Granisetron | Acute Period (0-24 hours) | 98.08% |
| Overall Period | 67% |
The results demonstrated that oral azasetron was non-inferior to intravenous granisetron in preventing acute chemotherapy-induced nausea and vomiting. nih.goviiarjournals.org This clinical outcome is directly attributed to the high and persistent 5-HT3 receptor occupancy achieved by azasetron.
Furthermore, analyses based on receptor occupancy theory have been employed to evaluate interindividual differences in the clinical effects of various 5-HT3 receptor antagonists, including azasetron. nih.gov These studies have shown that variations in pharmacokinetics among individuals can lead to differences in receptor occupancy levels, which in turn can influence the antiemetic response. nih.gov
Drug Metabolism and Potential for Interactions
Hepatic Metabolism and Cytochrome P450 Enzyme Involvement
The liver is a primary site for the metabolism of many xenobiotics, including pharmaceuticals, largely through the action of the cytochrome P450 (CYP) enzyme system. While the hepatic metabolism of azasetron (B53510) hydrochloride does involve these enzymes, a significant portion of the drug is cleared from the body without being metabolized.
Pharmacokinetic studies have revealed that approximately 60-70% of an administered dose of azasetron is excreted in the urine as the unmetabolized, or parent, drug. This indicates that a substantial fraction of azasetron hydrochloride is eliminated by the kidneys without undergoing biotransformation in the liver. The remaining portion of the drug is subject to hepatic metabolism. While the involvement of the cytochrome P450 system is recognized, the specific isoenzymes responsible for the metabolism of azasetron have not been definitively identified in the reviewed literature.
Evaluation of Drug-Drug Interaction Potential
The potential for a drug to interact with other co-administered medications is a key consideration in clinical practice. These interactions can alter the efficacy or safety of the involved drugs. The interaction potential of this compound has been evaluated in the context of its effects on serotonergic pathways and its relationship with the CYP450 enzyme system.
As a 5-HT3 receptor antagonist, this compound's mechanism of action is centered on the serotonin (B10506) system. Consequently, there is a potential for pharmacodynamic interactions when it is co-administered with other drugs that affect serotonin levels in the body. The concurrent use of this compound with other serotonergic agents, such as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), may increase the risk of developing serotonin syndrome. This is a potentially serious condition characterized by a range of symptoms, including changes in mental status, autonomic dysfunction, and neuromuscular abnormalities. Therefore, caution is advised when this compound is used in conjunction with other serotonergic medications.
Table 1: Potential Interaction with Serotonergic Drugs
| Interacting Drug Class | Potential Outcome | Clinical Consideration |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Increased risk of serotonin syndrome | Monitor for signs and symptoms of serotonin syndrome. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Increased risk of serotonin syndrome | Monitor for signs and symptoms of serotonin syndrome. |
| Other Serotonergic Agents | Increased risk of serotonin syndrome | Careful monitoring is recommended. |
A crucial aspect of drug-drug interactions is the potential for one drug to inhibit or induce the activity of cytochrome P450 enzymes, thereby affecting the metabolism of other drugs. In vitro studies using human liver microsomes have been conducted to assess the impact of azasetron on various CYP isoenzymes.
Research has shown that azasetron, at concentrations of 1 or 10 μM, did not inhibit or stimulate the metabolic activities of several key CYP enzymes. nih.gov The enzymes investigated include CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov These findings suggest that this compound is unlikely to cause clinically significant drug interactions by inhibiting the metabolism of other drugs that are substrates for these common CYP isoenzymes. nih.gov This lack of interference with the major drug-metabolizing enzymes is a significant characteristic of azasetron's interaction profile.
Table 2: In Vitro Effects of Azasetron on Cytochrome P450 Enzymes
| CYP Isoenzyme | Azasetron Effect (at 1 or 10 μM) | Implication for Drug Interactions |
| CYP1A2 | No inhibition or stimulation observed nih.gov | Low potential for interaction with CYP1A2 substrates. nih.gov |
| CYP2C9 | No inhibition or stimulation observed nih.gov | Low potential for interaction with CYP2C9 substrates. nih.gov |
| CYP2C19 | No inhibition or stimulation observed nih.gov | Low potential for interaction with CYP2C19 substrates. nih.gov |
| CYP2D6 | No inhibition or stimulation observed nih.gov | Low potential for interaction with CYP2D6 substrates. nih.gov |
| CYP2E1 | No inhibition or stimulation observed nih.gov | Low potential for interaction with CYP2E1 substrates. nih.gov |
| CYP3A4 | No inhibition or stimulation observed nih.gov | Low potential for interaction with CYP3A4 substrates. nih.gov |
Synthetic Methodologies and Analytical Characterization
Chemical Synthesis Routes.google.com
The synthesis of Azasetron (B53510) hydrochloride involves a multi-step process, with various routes developed to improve efficiency and yield. A common pathway begins with precursors to construct the core benzoxazine (B1645224) structure, followed by amidation with the azabicyclic moiety and final conversion to the hydrochloride salt.
One established route involves the methylation of 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester. google.com This is followed by hydrolysis to yield the corresponding carboxylic acid. google.com The subsequent crucial step is an activation esterification and aminolysis to couple the benzoxazine core with 3-aminoquinuclidine (B1202703), ultimately forming Azasetron, which is then converted to its hydrochloride salt. google.com
Process Optimization for Industrial Scale Production.google.com
For the large-scale production of Azasetron hydrochloride, optimization of the synthesis process is paramount to ensure economic viability, safety, and high yield. google.com Key areas of optimization focus on the selection of starting materials, reaction conditions, and purification methods.
Purification is a critical step in industrial production. The process often involves recrystallization from solvent systems like ethanol (B145695) and N,N-Dimethylformamide (DMF) to isolate the product with high purity. google.com The final step of salt formation is also optimized, for example, by dissolving the free base in ethanol and adjusting the pH with concentrated hydrochloric acid to precipitate the desired hydrochloride salt, which can achieve yields as high as 91% for this specific step. google.com
The table below outlines a typical optimized reaction sequence for industrial synthesis. google.com
| Step | Reactant(s) | Reagent(s) | Key Conditions | Product |
| Methylation | 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester | Methylating agent (e.g., methyl sulfate) | - | 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid methyl ester |
| Hydrolysis | Methylated ester intermediate | NaOH solution | Reflux, followed by acidification with HCl | 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid |
| Amidation | Carboxylic acid intermediate, 3-aminoquinuclidine hydrochloride | Activation esterification reagents | - | N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxamide (Azasetron base) |
| Salt Formation & Purification | Azasetron base | Concentrated HCl, Ethanol | pH adjustment to 1, Recrystallization | This compound |
Development of Improved Synthesis Techniques.google.com
Another improvement focuses on the reagents used. The substitution of expensive or hazardous reagents with cheaper and safer alternatives is a key goal. For instance, employing methyl sulfate (B86663) as a methylating agent is a more economical choice for large-scale synthesis. google.com Furthermore, simplifying operational steps, such as combining activation esterification and aminolysis into a single procedural step, enhances the efficiency and ease of industrial production. google.com These refinements not only improve the yield but also contribute to a more environmentally friendly and sustainable manufacturing process.
Analytical Methods for Quality Control and Research.
A robust suite of analytical methods is essential for the quality control of this compound, ensuring the purity of the active pharmaceutical ingredient (API) and the identification and quantification of any impurities.
Chromatography-Based Techniques (e.g., HPLC, GC).
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the assay and purity determination of this compound. Various HPLC methods have been developed for its quantification in bulk drug substances and pharmaceutical formulations.
A common approach is reversed-phase HPLC (RP-HPLC) with UV detection. researchgate.net Method development often involves optimizing the stationary phase (column), mobile phase composition, and detector wavelength to achieve optimal separation and sensitivity. For instance, a C18 column is frequently used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. researchgate.net The detection wavelength for Azasetron is typically set around 302 nm or 307 nm. researchgate.net
Gas Chromatography (GC) is another important technique in the quality control of pharmaceuticals. While less common for the assay of non-volatile APIs like this compound, GC is crucial for the determination of residual solvents. nih.govptfarm.pl Manufacturing processes often use various organic solvents, and regulatory guidelines strictly limit their presence in the final product. ptfarm.pl Headspace GC, where the vapor above the sample is injected, is a standard and sensitive method for quantifying volatile organic impurities such as methanol, ethanol, or other solvents used during synthesis and purification. nih.govresearchgate.net This technique typically employs a capillary column and a flame ionization detector (FID) for accurate and precise measurement of these residues. nih.gov
The table below summarizes typical chromatographic conditions for the analysis of this compound and its related substances.
| Technique | Component | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | Azasetron Assay | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Acetonitrile and Potassium Dihydrogen Phosphate (B84403) buffer (e.g., pH 4.0) | UV/DAD (e.g., 307 nm) |
| Headspace GC | Residual Solvents | Dimethylpolysiloxane (e.g., SPB-1) | Helium or Nitrogen | Flame Ionization Detector (FID) |
Determination of Impurities and Purity Assessment.
The assessment of purity and the determination of impurities are critical aspects of quality control for this compound. Impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the drug substance.
HPLC methods are central to impurity profiling. A well-validated, stability-indicating HPLC method must be able to separate the main Azasetron peak from all known and potential impurities. pharmafocusasia.com The validation process for such methods, in line with ICH guidelines, ensures specificity, linearity, accuracy, precision, and establishes the limit of detection (LOD) and limit of quantitation (LOQ) for each impurity. europa.eu
Identified impurities for Azasetron may include starting materials or intermediates from the synthetic route. For example, 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govpharmafocusasia.comoxazine-8-carboxylic acid is a potential process-related impurity. The analytical procedure must demonstrate sufficient resolution to separate such compounds from the main API peak. pharmafocusasia.com Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Advanced Research and Future Directions
Novel Formulation Development and Drug Delivery Systems
The development of novel formulations and drug delivery systems for azasetron (B53510) hydrochloride is an area of active research, aiming to enhance therapeutic efficacy, improve patient compliance, and expand its clinical applications. scrivenerpublishing.com These advancements focus on creating alternative routes of administration and controlled-release mechanisms. nih.govpatheon.com
Transdermal drug delivery offers a non-invasive method for administering azasetron hydrochloride, providing controlled and sustained release into the bloodstream. This approach can bypass first-pass metabolism, potentially increasing bioavailability and reducing the need for frequent dosing. While specific studies on this compound transdermal patches are not widely published, the principles of formulation and evaluation can be extrapolated from research on similar 5-HT3 receptor antagonists like ondansetron (B39145).
The development of a matrix-type transdermal patch for azasetron would involve incorporating the drug into a polymer matrix. wisdomlib.org Key components of such a patch would include:
Backing Layer: Protects the patch from the external environment.
Drug-in-Adhesive Matrix: Contains this compound dispersed within a pressure-sensitive adhesive, which serves as both the drug reservoir and the means of attachment to the skin.
Rate-Controlling Membrane: May be included to control the diffusion rate of the drug from the matrix to the skin.
Release Liner: A protective layer that is removed before application.
Evaluation of a hypothetical this compound transdermal patch would involve a series of physicochemical and in vitro tests to ensure its quality and performance. ijpras.comresearchgate.net
Table 1: Evaluation Parameters for Transdermal Patches
| Parameter | Description | Typical Methods |
|---|---|---|
| Thickness | Uniformity of thickness is crucial for consistent drug release. | Measured at different points using a digital micrometer. ijpras.com |
| Folding Endurance | Measures the flexibility and integrity of the patch. | Determined by repeatedly folding the patch at the same place until it breaks. ijpras.com |
| Drug Content | Ensures that each patch contains the correct amount of the active pharmaceutical ingredient. | Extraction of the drug from the patch followed by analysis using UV-spectrophotometry or HPLC. wisdomlib.org |
| In Vitro Drug Release | Measures the rate and extent of drug release from the patch over time. | Conducted using a Franz diffusion cell with a synthetic or animal skin membrane. ijpras.comresearchgate.net |
| Skin Permeation | Assesses the ability of the drug to penetrate the skin barrier. | Ex vivo studies using animal or human cadaver skin in a Franz diffusion cell. researchgate.net |
This table is a representation of typical evaluation parameters for transdermal patches and is not based on specific experimental data for this compound.
Intradermal (ID) administration is being explored as a novel route for delivering antiemetics like azasetron. A study in rats investigated the pharmacokinetics of azasetron following ID injection compared to subcutaneous (SC) administration. biorxiv.org The study aimed to determine if ID administration could provide a more rapid onset of action, which would be beneficial for rescue medication in chemotherapy-induced nausea and vomiting.
The pharmacokinetic parameters from this study are summarized below.
Table 2: Pharmacokinetic Parameters of Azasetron after Intradermal (ID) and Subcutaneous (SC) Administration in Rats
| Parameter | Intradermal (ID) | Subcutaneous (SC) |
|---|---|---|
| Tmax (min) | Similar to SC | Similar to ID |
| t1/2 (h) | Longer than SC | Shorter than ID |
| kel (h⁻¹) | Not specified | Not specified |
Source: Adapted from bioRxiv, 2023. biorxiv.org
The study found that while the time to reach maximum plasma concentration (Tmax) was similar for both routes, the elimination half-life (t1/2) was longer with ID administration. biorxiv.org This suggests that intradermal injection could potentially offer a sustained therapeutic effect.
Stereoisomer-Specific Research
Azasetron is a chiral molecule, meaning it exists as two non-superimposable mirror-image isomers, or enantiomers. hearingreview.comnih.gov Research has increasingly focused on the distinct pharmacological properties of these individual enantiomers, leading to the development of single-enantiomer drugs with potentially improved therapeutic profiles. nih.gov
The R-enantiomer of azasetron, known as arazasetron (or SENS-401), has been the subject of significant investigation. hearingreview.comwikipedia.org Pharmacological and pharmacokinetic studies have indicated that SENS-401 has a superior drug candidate profile compared to the other enantiomer or the racemic mixture (azasetron). hearingreview.com This enhanced profile is a key driver for its development as a distinct therapeutic agent. Arazasetron is formulated as a besylate salt for clinical development. hearingreview.comsensorion.com
A major focus of research on arazasetron (SENS-401) has been its potential for treating inner ear disorders. firstwordpharma.com It is being investigated as a drug candidate to protect and preserve inner ear tissue from damage that can lead to hearing impairment. hearingreview.comfirstwordpharma.com The proposed mechanism involves protecting against inner ear lesions that cause nerve degeneration and sensory hair cell loss. sensorion.com
Clinical development of arazasetron is targeting several specific indications related to hearing loss:
Sudden Sensorineural Hearing Loss (SSNHL): SENS-401 is being developed for the treatment of SSNHL and has received Orphan Drug Designation in Europe for this indication. sensorion.comfirstwordpharma.com
Cisplatin-Induced Ototoxicity: The U.S. FDA has granted Orphan Drug Designation to SENS-401 for the prevention of platinum-induced ototoxicity in pediatric patients. hearingreview.comfirstwordpharma.com Platinum-based chemotherapy agents like cisplatin (B142131) are known to cause severe hearing loss in a significant percentage of patients. hearingreview.com
Acoustic Trauma: Preclinical studies have also suggested the effectiveness of SENS-401 in reducing hearing loss induced by severe acoustic trauma. wikipedia.org
This targeted approach represents a significant potential expansion of the therapeutic utility of the azasetron chemical scaffold beyond its initial antiemetic application.
Drug Repurposing Initiatives
Drug repurposing, or repositioning, is a strategy to identify new therapeutic uses for existing, approved drugs. nih.govmdpi.com This approach offers several advantages over traditional drug development, including reduced timelines, lower costs, and a well-established safety profile of the drug . mdpi.com
While there are no widely publicized, large-scale initiatives to repurpose racemic this compound for entirely new and unrelated therapeutic areas, the extensive research into its R-enantiomer, arazasetron, for inner ear disorders can be viewed as a form of drug repurposing. wikipedia.org This research leverages the known pharmacology of the parent compound and applies it to a new therapeutic indication with a significant unmet medical need. hearingreview.com The development of ifenprodil, originally for vertigo and now in trials for chronic cough, illustrates a similar repurposing pathway. biocompare.com The exploration of arazasetron for hearing loss demonstrates a targeted and scientifically driven approach to expanding the therapeutic value of an established drug scaffold. sensorion.comfirstwordpharma.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| (+)-Azasetron |
| Arazasetron |
| Arazasetron besylate |
| SENS-401 |
| SENS-218 |
| Cisplatin |
| Dexamethasone (B1670325) |
| Granisetron (B54018) |
| Ifenprodil |
| Metoclopramide |
| Methylprednisolone |
| Ondansetron |
| Ondansetron hydrochloride |
Screening for New Therapeutic Applications
The discovery of novel therapeutic applications for existing drugs, a process known as drug repurposing, is a significant strategy in pharmaceutical research. High-throughput screening (HTS) platforms are pivotal in this endeavor, enabling the rapid assessment of large compound libraries against various biological targets. nih.govresearchgate.net This automated process allows for the investigation of numerous chemical or biological compounds for their therapeutic potential in a short period. mayoclinic.org
For a compound like this compound, which is a well-established 5-HT3 receptor antagonist, HTS can be employed to explore its efficacy in other disorders where the 5-HT3 receptor may play a role. The process involves screening the compound against a diverse panel of receptors, enzymes, and cell-based assays that represent different disease pathologies. researchgate.netnih.gov Advances in computational methods, including molecular docking and machine learning algorithms, are enhancing the precision of these screening efforts by predicting potential drug-target interactions in silico. nih.govnih.gov These computational approaches can help prioritize compounds for further in vitro and in vivo testing, thereby accelerating the discovery of new therapeutic indications.
The development of dedicated in silico platforms for drug repurposing has gained substantial traction, with initiatives targeting a wide range of diseases. nih.gov By integrating molecular pathway data and knowledge of disease networks, researchers can identify new opportunities for existing drugs. nih.gov This approach could potentially unveil novel applications for this compound beyond its current use.
Unexplored Therapeutic Potential
While this compound is primarily recognized for its antiemetic properties, its mechanism of action as a 5-HT3 receptor antagonist suggests potential therapeutic utility in a range of other conditions. The 5-HT3 receptor is implicated in various physiological and pathological processes beyond emesis. nih.gov
Irritable Bowel Syndrome (IBS): 5-HT3 receptor antagonists have shown efficacy in the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). nih.gov Alosetron, another potent 5-HT3 receptor antagonist, is approved for women with severe IBS-D. nih.govmedscape.com These drugs are thought to modulate visceral sensitivity and gastrointestinal motility. nih.gov Clinical trials with ondansetron have also indicated its potential utility in managing symptoms of IBS-D. pharmacytimes.com Given the shared mechanism of action, this compound could be investigated as a potential treatment for IBS-D.
Anxiety Disorders: The role of 5-HT3 receptor antagonists in anxiety is an area of ongoing research, with some conflicting results from preclinical and clinical studies. nih.gov While some animal models have shown anxiolytic-like effects of these antagonists, human data remains controversial. nih.govnih.gov Some studies have reported positive effects in conditions like panic disorder and generalized anxiety disorder (GAD), while others have not found a significant benefit. nih.gov The complex role of serotonin (B10506) in anxiety suggests that 5-HT3 receptor modulation might be beneficial in specific patient populations or anxiety subtypes. dovepress.com
Substance Abuse: There is preclinical evidence suggesting that 5-HT3 receptor antagonists could play a role in managing withdrawal from drugs of abuse. Studies with ondansetron have shown that it can inhibit the behavioral consequences of withdrawal from substances like ethanol (B145695), nicotine, and cocaine in animal models. nih.gov The mechanism is thought to involve the modulation of dopamine (B1211576) release in the brain's reward pathways, where 5-HT3 receptors are present. This opens a potential avenue for investigating this compound in the context of addiction medicine. nih.gov
Table 1: Potential Therapeutic Applications of 5-HT3 Receptor Antagonists
| Therapeutic Area | Rationale for 5-HT3 Antagonism | Supporting Evidence (for class) |
|---|---|---|
| Irritable Bowel Syndrome (Diarrhea-Predominant) | Modulation of visceral sensitivity and gastrointestinal motility. | Efficacy of alosetron and ondansetron in clinical trials. pharmacytimes.comnih.gov |
| Anxiety Disorders | Modulation of serotonergic pathways involved in emotion and stress. | Mixed but some positive results in preclinical and clinical studies. nih.govnih.gov |
| Substance Abuse | Attenuation of withdrawal symptoms and modulation of reward pathways. | Preclinical studies with ondansetron show positive effects in withdrawal models. nih.gov |
Current Research Trends and Challenges in 5-HT3 Receptor Antagonist Development
The development of 5-HT3 receptor antagonists continues to evolve, with research focusing on improving efficacy, expanding therapeutic applications, and overcoming existing limitations.
Second-Generation Antagonists: The emergence of second-generation 5-HT3 receptor antagonists, such as palonosetron, represents a significant advancement. wikipedia.orgdrugs.com These agents exhibit distinct pharmacological profiles, including a longer half-life and higher binding affinity for the 5-HT3 receptor compared to first-generation drugs. wikipedia.orgnih.gov This has translated into improved efficacy, particularly in the management of delayed chemotherapy-induced nausea and vomiting (CINV). nih.gov
Allosteric Modulation: A key area of current research is the exploration of allosteric modulators of the 5-HT3 receptor. nih.gov Unlike competitive antagonists that bind to the same site as the natural ligand (orthosteric site), allosteric modulators bind to a different site on the receptor, altering its conformation and function. nih.govnih.gov This can lead to more subtle and potentially more selective modulation of receptor activity. Both positive and negative allosteric modulators of the 5-HT3 receptor have been identified, offering novel avenues for drug development. nih.govmdpi.com
Biased Agonism: The concept of biased agonism, or functional selectivity, is another frontier in receptor pharmacology. researchgate.net This theory posits that a ligand can preferentially activate certain signaling pathways downstream of a single receptor, while having a neutral or antagonistic effect on other pathways. nih.gov Developing biased agonists for the 5-HT3 receptor could theoretically lead to drugs with more targeted therapeutic effects and fewer side effects. researchgate.net
Challenges in Development: Despite the successes, challenges in the development of 5-HT3 receptor antagonists remain. One significant challenge is improving the control of nausea, which is often more difficult to manage than vomiting. researchgate.net Furthermore, while generally well-tolerated, the potential for adverse effects, such as cardiac arrhythmias with some first-generation agents, necessitates careful patient selection and monitoring. nih.gov Achieving receptor subtype selectivity to target specific therapeutic effects while minimizing off-target effects is an ongoing goal in the field. amegroups.org
Table 2: Research Trends in 5-HT3 Receptor Antagonist Development
| Research Trend | Description | Potential Advantage |
|---|---|---|
| Second-Generation Antagonists | Development of antagonists with improved pharmacokinetic and pharmacodynamic properties (e.g., palonosetron). | Enhanced efficacy, particularly in delayed CINV. nih.gov |
| Allosteric Modulation | Targeting sites on the receptor distinct from the orthosteric binding site to modulate receptor function. | Potential for greater selectivity and novel therapeutic effects. nih.govnih.gov |
| Biased Agonism | Designing ligands that selectively activate specific downstream signaling pathways of the 5-HT3 receptor. | More targeted therapies with potentially improved side-effect profiles. researchgate.net |
Q & A
Q. What is the pharmacological mechanism of azasetron hydrochloride, and how does its selectivity for 5-HT3 receptors influence experimental design?
this compound is a potent and selective 5-HT3 receptor antagonist with an IC50 of 0.33 nM . Its selectivity ensures minimal interference with dopamine receptors, making it suitable for studies focused on serotonin-mediated pathways (e.g., chemotherapy-induced nausea and vomiting). Researchers should validate receptor specificity using competitive binding assays with radiolabeled 5-HT3 ligands and control for off-target effects via parallel experiments with dopamine receptor antagonists .
Q. Which analytical methods are recommended for quantifying this compound in stability studies?
High-performance liquid chromatography (HPLC) with diode array detection (DAD) is the gold standard. A validated method uses a Phenomenex C18 column (4.6 mm × 150 mm, 5 μm), mobile phase of acetonitrile/50 mM KH2PO4 buffer/triethylamine (25:74:1 v/v) at pH 4.0, and detection wavelengths of 241 nm (dexamethasone) and 302 nm (azasetron). Flow rate: 1.0 mL/min; injection volume: 20 μL . Degradation products can be identified via forced degradation studies (e.g., exposure to 1N HCl/NaOH or 3% H2O2 at 60°C for 5 hours) .
Q. How should researchers standardize this compound solutions for in vitro or in vivo studies?
Prepare stock solutions in 0.9% sodium chloride injection at concentrations ≤0.1 mg/mL. Protect from light using amber polyolefin bags or glass bottles. Stability data confirm >90% retention of potency for 48 hours at 25°C and 14 days at 4°C under light-protected conditions .
Advanced Research Questions
Q. How can conflicting stability data for this compound in infusion solutions be resolved?
Contradictions arise from light exposure and temperature variability. For example, light-exposed solutions lose >50% azasetron within 4 hours at 25°C, while light-protected solutions retain >90% potency for 48 hours . To resolve discrepancies:
Q. What experimental design considerations are critical for azasetron-dexamethasone combination studies?
Key factors include:
- Concentration ratios : Test clinically relevant combinations (e.g., azasetron 0.1 mg/mL with dexamethasone 0.05–0.2 mg/mL) .
- Container material : Polyolefin bags show comparable stability to glass bottles, minimizing adsorption losses .
- Light exposure : Include control groups with light-blocking protocols. Degradation kinetics (e.g., 70% azasetron loss at 24 hours under light) must inform sampling timepoints .
Q. How can the synthetic yield of this compound be optimized, and what analytical tools validate its purity?
The 9-step synthesis from methyl 5-chloro-2-hydroxybenzoate achieves a 40% overall yield. Critical improvements include:
- Nitration and reduction optimizations to minimize byproducts.
- Structural validation via IR (carbonyl stretch at 1700 cm⁻¹), ¹H NMR (quinuclidine proton signals at δ 3.2–3.5 ppm), and mass spectrometry (MW 386.28) .
- Purity assessment using HPLC with ≥98% purity thresholds .
Q. What methodological approaches are used to assess azasetron’s adverse effects in preclinical models?
- Cardiovascular monitoring : Measure QT interval prolongation in canine models, a known risk with 5-HT3 antagonists.
- Receptor profiling : Cross-test with other 5-HT3 antagonists (e.g., ondansetron) to isolate azasetron-specific effects .
- Dose escalation studies : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to identify no-observed-adverse-effect levels (NOAEL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
